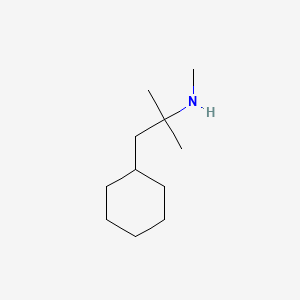
Cyclohexaneethylamine, N,alpha,alpha-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexaneethylamine, N,alpha,alpha-trimethyl- is an organic compound with the molecular formula C11H23N It is a derivative of cyclohexane and is characterized by the presence of an ethylamine group substituted with three methyl groups at the nitrogen and alpha positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneethylamine, N,alpha,alpha-trimethyl- typically involves the alkylation of cyclohexane with ethylamine in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of catalysts to increase the yield and efficiency of the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The process is optimized to minimize by-products and maximize the purity of the final product. Advanced purification techniques such as distillation and crystallization are employed to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexaneethylamine, N,alpha,alpha-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include amides, nitriles, simpler amines, and various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexaneethylamine, N,alpha,alpha-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Cyclohexaneethylamine, N,alpha,alpha-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanemethanol, alpha,alpha,4-trimethyl-: Similar in structure but with a hydroxyl group instead of an ethylamine group.
Benzeneethanamine, N,alpha,alpha-trimethyl-: Contains a benzene ring instead of a cyclohexane ring.
Uniqueness
Cyclohexaneethylamine, N,alpha,alpha-trimethyl- is unique due to its specific substitution pattern and the presence of the ethylamine group. This gives it distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
5368-87-6 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
1-cyclohexyl-N,2-dimethylpropan-2-amine |
InChI |
InChI=1S/C11H23N/c1-11(2,12-3)9-10-7-5-4-6-8-10/h10,12H,4-9H2,1-3H3 |
InChI Key |
YKQUXAOJBNWCJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCCC1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















